生物素三肽-1

描述

- 毛囊通过细胞通讯和代谢保持年轻。this compound刺激这些过程,支持头发生长并对抗过早脱发。

- 具体来说,它针对脱发的主要原因,脱发可能在一生中影响高达 70% 的白种男性和 50% 的白种女性 .

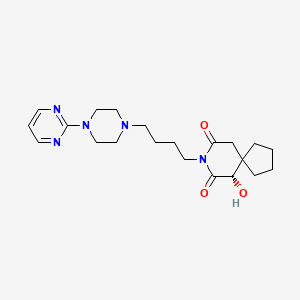

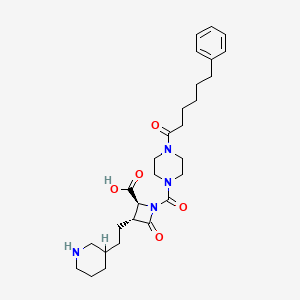

生物素三肽-1: 是一种源自生物素(维生素B7)的细胞外基质(ECM)肽。它在头发健康和生长中起着至关重要的作用。

科学研究应用

作用机制

- 生物素三肽-1 的机制包括:

减少 DHT: 通过抑制 DHT 的产生,它可以防止毛囊受损。

增强营养供应: 改善血流确保必需营养素到达毛囊。

加强锚定: 它支持表皮鞘的结构,将头发固定在真皮乳头中。

生化分析

Biochemical Properties

Biotinoyl Tripeptide-1 has a high affinity for hair proteins, which allows it to accelerate their growth . It reduces the production of DHT (dihydrotestosterone), the main factor contributing to baldness, increases hair growth, promotes the proliferation of keratinocytes in the hair bulb, and contributes to optimal hair anchoring by stimulating the synthesis and organization of adhesion molecules such as laminin 5 and collagen IV .

Cellular Effects

Biotinoyl Tripeptide-1 has revitalizing, conditioning, and densifying properties . It promotes the growth of hair follicles and prevents hair loss . It also strengthens hair by creating a protective layer .

Molecular Mechanism

Biotinoyl Tripeptide-1 exerts its effects at the molecular level through binding interactions with biomolecules . It fights against premature hair loss by maintaining the youth of hair follicles through the stimulation of cell communication and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, Biotinoyl Tripeptide-1 has shown to strongly and dose-dependently increase the growth of the follicle when treated with the peptide . Increased cell growth was also observed .

Dosage Effects in Animal Models

While specific studies on dosage effects in animal models are not mentioned in the sources, Biotinoyl Tripeptide-1 is generally used in cosmetic products at a dosage between 1 and 3% .

Metabolic Pathways

Biotinoyl Tripeptide-1 is involved in the metabolic pathways that lead to the growth and strengthening of hair . It interacts with enzymes and cofactors that contribute to these processes .

准备方法

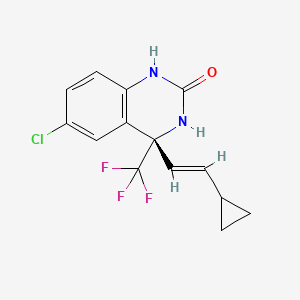

- 生物素三肽-1 通过将生物素与三肽 Gly-His-Lys 偶联合成。

- 工业生产方法涉及化学合成,确保生物素部分连接到肽上。

化学反应分析

- 生物素三肽-1 经历与头发健康相关的反应:

还原: 它减少了有害的二氢睾酮 (DHT) 的产生,这是脱发的一个关键因素。

刺激: 它改善了毛囊的血液灌注,促进营养供应。

锚定分子: this compound 支持锚定分子的产生,增强头发强度。

- 常用试剂和条件取决于具体的合成路线。

相似化合物的比较

- 生物素三肽-1 因其针对脱发的特定作用而脱颖而出。

- 类似化合物包括其他用于头发护理配方的肽和维生素。

属性

IUPAC Name |

6-amino-2-[[3-(1H-imidazol-5-yl)-2-[[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetyl]amino]propanoyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38N8O6S/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKVVODUWGBPQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38N8O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

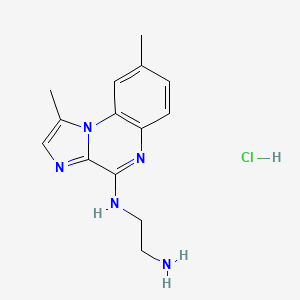

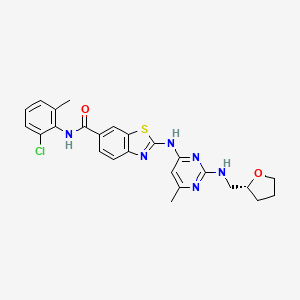

![N'-(1,8-dimethylimidazo[1,2-a]quinoxalin-4-yl)ethane-1,2-diamine](/img/structure/B1667202.png)

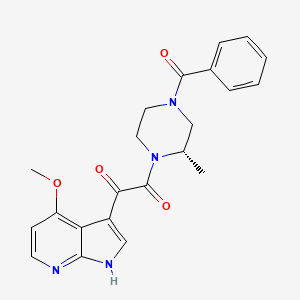

![1-[(2R)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione](/img/structure/B1667208.png)

![1-cyclopropyl-3-((1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)methyl)-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B1667211.png)